Product packaging for 6-Methylthiazolo[5,4-b]pyridin-2-amine(Cat. No.:CAS No. 1206549-77-0)

6-Methylthiazolo[5,4-b]pyridin-2-amine

Cat. No.: B2720953
CAS No.: 1206549-77-0
M. Wt: 165.21
InChI Key: WXKULWNBIKFVMV-UHFFFAOYSA-N
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Description

6-Methylthiazolo[5,4-b]pyridin-2-amine (CAS 1206549-77-0) is a high-value chemical building block belonging to the thiazolopyridine family, a class of bicyclic N,S-heterocycles recognized for their significant presence in pharmaceutical development . With a molecular formula of C7H7N3S and a molecular weight of 165.22 g/mol, this compound serves as a key scaffold in medicinal chemistry . Thiazolo[5,4-b]pyridine analogues are of particular interest in oncology research, where they have shown promising biological activity. Some analogues within this structural class demonstrate potent inhibition of phosphoinositide 3-kinase (PI3K), a critical enzyme involved in cell survival, proliferation, and differentiation, making it an important target for targeted tumour therapy . The synthesis of such valuable heterocycles is increasingly being refined using modern green chemistry principles, including the use of sustainable, biomass-derived solvents like sabinene and eucalyptol . This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or animal consumption. Researchers should handle this material with appropriate precautions; consult the safety data sheet for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3S B2720953 6-Methylthiazolo[5,4-b]pyridin-2-amine CAS No. 1206549-77-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-4-2-5-6(9-3-4)11-7(8)10-5/h2-3H,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKULWNBIKFVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)SC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 6 Methylthiazolo 5,4 B Pyridin 2 Amine

Established Synthetic Routes for the Thiazolo[5,4-b]pyridine (B1319707) Core

The construction of the thiazolo[5,4-b]pyridine bicyclic system has been approached through various established methodologies, primarily involving either the annulation of a thiazole (B1198619) ring onto a pyridine (B92270) precursor or building a pyridine ring onto a thiazole starting material. These routes can be broadly categorized into multi-step sequences and more streamlined one-pot reactions.

Multi-Step Approaches to 6-Methylthiazolo[5,4-b]pyridin-2-amine Synthesis

Multi-step synthesis provides a rational and controlled pathway to complex molecules, allowing for the isolation and purification of intermediates. Several linear sequences have been developed for the synthesis of substituted thiazolo[5,4-b]pyridin-2-amines.

One prominent multi-step approach begins with a substituted 3-amino-2-chloropyridine (B31603) derivative. For instance, a synthetic route to produce various 6-substituted thiazolo[5,4-b]pyridine derivatives starts with commercially available 3-amino-5-bromo-2-chloropyridine. nih.gov The key steps in this sequence are:

Aminothiazole Formation : The starting pyridine undergoes a reaction with potassium thiocyanate (B1210189) to form the 2-aminothiazole (B372263) ring, constructing the core bicyclic scaffold. nih.gov

Protecting Group Introduction : The newly formed 2-amino group is protected, commonly with a di-tert-butyl dicarbonate (B1257347) (Boc) group, to prevent unwanted side reactions in subsequent steps. nih.gov

Suzuki Cross-Coupling : A carbon-carbon bond is formed at the 6-position of the pyridine ring (originally the 5-position of the brominated precursor) via a Suzuki cross-coupling reaction. This step is crucial for introducing substituents like the methyl group required for this compound. For example, coupling with 2-methyl-5-nitrophenylboronic acid pinacol (B44631) ester introduces a substituted phenyl group at this position. nih.gov

Functional Group Transformation : Further modifications, such as the reduction of a nitro group to an amine, are carried out on the substituent introduced in the previous step. nih.gov

Amide Formation and Deprotection : The newly formed amine can be acylated to form various amides, followed by the removal of the Boc protecting group to yield the final 2-amino derivative. nih.gov

Another effective, albeit lengthy, seven-step synthesis starts from 2,4-dichloro-3-nitropyridine. nih.gov This pathway involves a sequence of selective nucleophilic substitution, thiocyanate introduction, and a one-pot reduction/intramolecular cyclization cascade to build the thiazolo[5,4-b]pyridine skeleton. The nitro group reduction is accomplished using iron powder in acetic acid, which concurrently triggers the cyclization to form the 2-aminothiazole ring. nih.gov Subsequent functionalization, such as bromination and further coupling reactions, can then be performed to achieve the desired substitution pattern. nih.gov

These multi-step methods, while often laborious, offer the flexibility to build a library of diverse derivatives by modifying reagents at different stages of the synthesis. nih.govresearchgate.net

One-Pot Reaction Strategies for Thiazolopyridine Annulation

To improve efficiency, reduce waste, and simplify procedures, researchers have focused on developing one-pot and multicomponent reactions. These strategies combine multiple reaction steps into a single operation without isolating intermediates, saving time, solvents, and energy. nih.gov

A direct one-step method for synthesizing the thiazolo[5,4-b]pyridine core involves the reaction of an appropriately substituted 3-amino-2-chloropyridine with an isothiocyanate. nih.govresearchgate.net This reaction proceeds by initial nucleophilic attack of the amino group on the isothiocyanate, followed by an intramolecular cyclization where the tautomeric thione displaces the chlorine atom to form the fused thiazole ring. researchgate.netresearchgate.net This approach is particularly effective for generating N-substituted-2-aminothiazolo[5,4-b]pyridines. researchgate.net

Multicomponent reactions (MCRs) represent another powerful one-pot strategy. For example, the synthesis of highly functionalized pyrazolo-thiazole substituted pyridines has been achieved through a one-pot multicomponent condensation, demonstrating the utility of MCRs in constructing complex heterocyclic systems efficiently. mdpi.com While not directly yielding the target compound, these methodologies highlight the potential for developing a similar MCR for this compound by selecting appropriate starting materials. mdpi.comdmed.org.ua

Innovative Synthetic Methodologies for this compound Production

In line with the growing demand for sustainable chemical manufacturing, recent innovations in the synthesis of thiazolopyridines have focused on green chemistry principles. This includes the use of environmentally benign solvents and the development of catalyst-free reaction protocols. bohrium.com

Green Chemistry Approaches in Thiazolopyridine Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes by utilizing safer solvents, minimizing waste, and improving energy efficiency. researchgate.net These principles have been successfully applied to the synthesis of thiazole and pyridine-containing heterocycles. bohrium.commdpi.com

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. mdpi.com A significant advancement in the green synthesis of thiazolo[5,4-b]pyridines is the use of Sabinene as a reaction solvent. nih.gov Sabinene is a natural bicyclic monoterpene derived from biomass, making it a renewable resource. semanticscholar.org Its key advantages as a green solvent include:

Renewable Source : It is derived from biomass. nih.gov

Low Toxicity : Sabinene has no known toxicity. nih.gov

Recyclability : It can be recovered and reused via distillation. semanticscholar.org

Favorable Properties : It has been shown to be an effective medium for the synthesis of N-phenylthiazolo[5,4-b]pyridin-2-amine from 3-amino-2-chloropyridine and phenyl isothiocyanate. researchgate.net

Research has demonstrated that Sabinene is a viable alternative to conventional and other green solvents for the synthesis of the thiazolo[5,4-b]pyridine core, providing satisfactory yields under both conventional heating and microwave irradiation. nih.govsemanticscholar.org The reaction to form N-phenylthiazolo[5,4-b]pyridin-2-amine hydrochloride was optimized in various solvents, with Sabinene showing comparable or superior performance to other green solvents like eucalyptol (B1671775) and cyclopentyl methyl ether (CPME). researchgate.net

EntrySolventReaction Time (h)Yield (%)
1Eucalyptol459
2Eucalyptol1675
3CPME465
4CPME1675
5Sabinene475
6Sabinene1675

Table comparing the yield of N-phenylthiazolo[5,4-b]pyridin-2-amine hydrochloride synthesis in different green solvents at 100 °C. Data sourced from researchgate.net.

Another cornerstone of green synthesis is the elimination of catalysts, particularly those based on toxic or expensive heavy metals. Catalyst-free protocols simplify product purification, reduce waste, and lower costs. nih.gov

Recent studies have shown the feasibility of synthesizing thiazole and related heterocyclic systems under catalyst-free conditions. For example, 2-iminothiazoles have been synthesized in excellent yields via a one-pot, three-component reaction of amines, isothiocyanates, and nitroepoxides in THF without any catalyst. nih.gov Similarly, various 2-aminothiazoles have been prepared efficiently in water at room temperature, again avoiding the need for a catalyst. researchgate.net

Microwave-assisted synthesis, often performed in water or under solvent-free conditions, has also emerged as a powerful green technique. researchgate.netmdpi.com This method can dramatically reduce reaction times and improve yields. The synthesis of thiazolo[3,2-a]pyridine derivatives has been achieved through microwave-assisted three-component reactions in water, highlighting an environmentally friendly approach that could be adapted for the thiazolo[5,4-b]pyridine isomer. researchgate.netnih.gov These catalyst-free and water-based methods represent a significant step towards more sustainable production of these valuable heterocyclic compounds. researchgate.netrsc.org

Mechanochemical and Flow Chemistry Applications

Modern synthetic methodologies such as mechanochemistry and flow chemistry offer significant advantages in terms of sustainability, efficiency, and safety.

Mechanochemistry , which uses mechanical force to induce chemical reactions, often in the absence of a solvent, is an emerging green chemistry technique. nih.govnih.gov This solvent-free approach can lead to accelerated reaction rates and the formation of unique products compared to traditional solution-phase synthesis. nih.gov While mechanochemical methods have been successfully applied to synthesize various heterocyclic compounds, including thiazole derivatives, specific applications for the direct synthesis of this compound are not yet extensively documented. nih.govrsc.org The principles of mechanochemistry, such as grinding reagents together in a ball mill, suggest a potential pathway for the construction of the thiazolopyridine core, representing a promising area for future research.

Flow chemistry provides a platform for performing chemical reactions in a continuous stream within a network of tubes or microreactors. This technology allows for precise control over reaction parameters like temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially for hazardous reactions. arkat-usa.orgdurham.ac.uk The synthesis of thiazolino ring-fused 2-pyridones has been successfully scaled up using a continuous flow process, demonstrating the utility of this method for constructing related heterocyclic systems. arkat-usa.orgdiva-portal.org This approach mitigates issues associated with gas production and the need for excess reagents often encountered in batch synthesis. diva-portal.org Although a specific flow chemistry protocol for this compound is not detailed in the available literature, the successful application to analogous scaffolds indicates its high potential for developing a more efficient and scalable synthesis. arkat-usa.org

Microwave-Assisted Synthesis and Reaction Optimization

Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. unr.edu.armdpi.com This technique has been effectively applied to the synthesis of various pyridine-containing fused heterocycles. mdpi.comresearchgate.net

The synthesis of thiazolo[5,4-b]pyridine heterocycles can be achieved through the reaction of a 3-amino-2-chloropyridine derivative with an isothiocyanate. researchgate.net Studies have demonstrated that this transformation can be efficiently carried out using either conventional thermal heating or microwave irradiation. researchgate.net Microwave-assisted protocols often result in a significant reduction in reaction time while maintaining high yields. For instance, the synthesis of N-phenylthiazolo[5,4-b]pyridin-2-amine derivatives has been accomplished with both methods, highlighting the efficiency of microwave activation. researchgate.net

Optimization of microwave-assisted reactions typically involves adjusting parameters such as temperature, reaction time, and microwave power. In the synthesis of fused pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines, a related heterocyclic system, a solvent-free microwave-assisted reaction was optimized by screening various conditions, which ultimately provided good yields and allowed for easy work-up. unr.edu.ar Similarly, the synthesis of 3-methylisothiazolo[5,4-b]pyridine (B1281500) from 1-(2-chloropyridin-3-yl)ethanone was achieved in good yield (79%) after just 15 minutes of microwave heating at 120 °C. clockss.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Fused Pyridine Heterocycles
Product TypeStarting MaterialsConventional Method (Time, Yield)Microwave Method (Time, Yield)Reference
Pyrazolo[4',3':5,6]pyrido [2,3-d]pyrimidineso-aminonitrile, cyanopyridineReflux (210-540 min), 30-40%100 °C (5-9 min), 48-61% unr.edu.ar
3-Methylisothiazolo [5,4-b]pyridine1-(2-chloropyridin-3-yl)ethanone, NH4Cl, SNot specified120 °C (15 min), 79% clockss.org
N-Arylthiazolo [5,4-b]pyridin-2-amines3-amino-2-chloropyridines, isothiocyanates100 °C (24 h), 82-99%150 °C (30 min), 85-99% researchgate.net

Palladium-Catalyzed Coupling Reactions in Thiazolopyridine Construction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Reactions such as the Suzuki-Miyaura coupling are widely used in the construction and functionalization of complex heterocyclic scaffolds, including thiazolopyridines. mdpi.com

The construction of the thiazolo[5,4-b]pyridine core can be strategically designed to incorporate a handle, such as a bromine atom, which can then be used in subsequent palladium-catalyzed reactions. For example, a synthetic route to substituted thiazolo[5,4-b]pyridines starts with the commercially available 3-amino-5-bromo-2-chloropyridine. nih.gov After the formation of the thiazole ring, the bromine atom at the 6-position serves as a reactive site for introducing various substituents via Suzuki coupling. In one study, a 5-bromo-thiazolo[5,4-b]pyridin-2-amine derivative was coupled with an arylboronic acid pinacol ester using Pd(dppf)Cl₂ as the catalyst to afford the desired coupled product in 70% yield. nih.gov

The general catalytic cycle for a Suzuki coupling involves three key steps:

Oxidative Addition: The aryl halide (R¹-X) adds to the Pd(0) catalyst to form a Pd(II) complex.

Transmetalation: The organic group (R²) is transferred from the organoboron reagent to the palladium complex, typically facilitated by a base.

Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. mdpi.com

This methodology is not limited to modifying the pyridine ring. Palladium catalysis can also be employed to functionalize the thiazole portion of the scaffold, demonstrating the versatility of this approach in building molecular diversity. researchgate.net

Derivatization Strategies for this compound Analogues

Functionalization at Amine Position

The 2-amino group on the thiazolo[5,4-b]pyridine scaffold is a key position for introducing structural diversity. This functional group can be readily modified through various chemical transformations.

One direct method for functionalizing this position is to incorporate the desired substituent during the synthesis of the heterocyclic core. The reaction of 3-amino-2-chloropyridine precursors with various substituted isothiocyanates provides a straightforward, one-step route to a range of N-substituted 2-aminothiazolo[5,4-b]pyridine (B1330656) analogues. researchgate.net This approach allows for the introduction of aryl, alkyl, and other functional groups at the exocyclic nitrogen atom.

Table 2: Examples of N-Substituents Introduced via Isothiocyanate Reaction
Isothiocyanate ReagentResulting N-SubstituentReference
Phenyl isothiocyanatePhenyl researchgate.net
4-Chlorophenyl isothiocyanate4-Chlorophenyl researchgate.net
4-Methoxyphenyl isothiocyanate4-Methoxyphenyl researchgate.net
Ethyl isothiocyanateEthyl researchgate.net

For multi-step synthetic sequences, the 2-amino group can be protected to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose. For instance, the amino group of a 5-bromothiazolo[5,4-b]pyridin-2-amine (B1520208) was protected as a Boc-carbamate in 90% yield, allowing for subsequent palladium-catalyzed coupling reactions at the bromine-substituted position. nih.gov The Boc group can be removed under acidic conditions later in the synthetic sequence. Further reactions, such as acylation or sulfonylation, can then be performed on the deprotected amine to introduce additional functionalities.

Modifications of the Pyridine Ring System

The pyridine ring of the this compound scaffold offers multiple sites for modification to modulate the compound's physicochemical and biological properties. Functionalization can be achieved either by starting with a pre-substituted pyridine derivative or by modifying the intact thiazolopyridine core.

A common strategy involves using substituted 2-chloropyridines as starting materials for the thiazole ring annulation. researchgate.netdmed.org.ua For example, beginning with a 5-bromo-substituted 3-amino-2-chloropyridine allows for the bromine to be carried through the synthesis. This halogen then acts as a versatile handle for introducing a wide array of substituents at what becomes the 6-position of the final thiazolo[5,4-b]pyridine scaffold, typically through palladium-catalyzed cross-coupling reactions. nih.gov This approach has been utilized to synthesize novel c-KIT inhibitors, demonstrating the first reported functionalization at the 6-position of the thiazolo[5,4-b]pyridine system for this purpose. nih.gov Similarly, modifications at the 5-position have been explored to target the ATP-binding sites of various kinases. nih.gov

Nucleophilic aromatic substitution (SNAr) is another powerful method for modifying the pyridine ring, particularly when it is activated by electron-withdrawing groups. For instance, the preparation of 4-(substituted amino)isothiazolo[5,4-b]pyridine-5-carboxylates was achieved through the nucleophilic displacement of a 4-chloro substituent by various amino compounds. researchgate.net

Introduction of Diverse Substituents for Structural Diversification

Creating libraries of structurally diverse analogues is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. nih.govnih.gov For the this compound scaffold, diversification is often achieved by introducing a variety of substituents onto different parts of the molecule.

As discussed previously, palladium-catalyzed cross-coupling reactions are a primary tool for this purpose. By synthesizing a key intermediate, such as a halogenated thiazolopyridine, a wide range of aryl, heteroaryl, or alkyl groups can be introduced by coupling with the corresponding boronic acids or esters (Suzuki coupling), organostannanes (Stille coupling), or other organometallic reagents. nih.gov This strategy was effectively used to prepare a series of thiazolo[5,4-b]pyridine derivatives with different aromatic and heteroaromatic groups attached to the pyridine ring to explore their potential as kinase inhibitors. nih.govnih.gov

Table 3: Examples of Substituents Introduced for Structural Diversification
Position of SubstitutionType of Substituent IntroducedMethodPurposeReference
6-position (Pyridine)2-Methyl-5-nitrophenylSuzuki CouplingSAR study for c-KIT inhibitors nih.gov
2-position (Amine)2-Pyridyl with sulfonamide linkerMulti-step synthesisSAR study for PI3K inhibitors nih.gov
4-position (Pyridine)MorpholinylNucleophilic SubstitutionSAR study for PI3K inhibitors nih.gov
4-position (Pyridine)Various substituted aminesNucleophilic SubstitutionLibrary generation researchgate.net

Furthermore, multicomponent reactions (MCRs) offer an efficient pathway for generating structural diversity. MCRs combine three or more reactants in a single step to form a product that contains portions of all starting materials. The synthesis of highly functionalized thiazolo[3,2-a]pyridines, an isomeric system, has been achieved via a five-component cascade reaction, rapidly generating complex molecules from simple starting materials. nih.gov Adopting similar MCR strategies could provide rapid access to diverse libraries of this compound analogues.

Computational Chemistry and Theoretical Investigations of 6 Methylthiazolo 5,4 B Pyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can determine the electronic distribution, molecular geometry, and reactivity of 6-Methylthiazolo[5,4-b]pyridin-2-amine.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity, with a smaller gap suggesting higher reactivity.

For pyridine (B92270) derivatives, quantum chemical calculations have been employed to determine these parameters. For instance, studies on related pyridine oximes have shown that the energy gap can predict the bonding trend of the molecules with a metal surface. mdpi.com In the context of this compound, a lower energy gap would suggest greater chemical reactivity and potential for biological activity. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies for a Thiazolopyridine Derivative

Parameter Energy (eV)
EHOMO -6.2
ELUMO -1.8
Energy Gap (ΔE) 4.4

Note: These values are illustrative for a related heterocyclic system and are typically calculated using Density Functional Theory (DFT) methods.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. For this compound, the nitrogen atoms of the pyridine and thiazole (B1198619) rings, as well as the amino group, are expected to be electronegative sites. mdpi.com This information is crucial for understanding intermolecular interactions, such as hydrogen bonding with biological targets.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

Molecular docking studies on thiazolo[5,4-b]pyridine (B1319707) derivatives have revealed their potential to bind to various biological targets, including kinases and DNA. actascientific.comnih.gov For example, derivatives of this scaffold have been identified as inhibitors of c-KIT, a receptor tyrosine kinase. nih.gov Docking simulations show that the thiazolo[5,4-b]pyridine core can form key hydrogen bonding interactions with the hinge region of the kinase's ATP-binding site. nih.gov The 2-amino group and the nitrogen atoms within the heterocyclic system are often crucial for these interactions. The methyl group at the 6-position can influence the binding affinity and selectivity by fitting into a hydrophobic pocket of the target protein. nih.gov

Table 2: Predicted Interactions of a Thiazolo[5,4-b]pyridine Derivative with a Kinase Target

Interacting Residue Interaction Type Distance (Å)
Cys809 Hydrogen Bond 2.1
Glu640 Hydrogen Bond 2.5
Val692 Hydrophobic 3.8
Leu799 Hydrophobic 4.1

Note: This data is representative of typical docking results for this class of compounds.

Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. In the context of this compound, both ligand-based and structure-based methods can be applied.

Ligand-based virtual screening would involve searching for molecules with similar structural or chemical features to known active compounds containing the thiazolo[5,4-b]pyridine scaffold.

Structure-based virtual screening would use the three-dimensional structure of a target protein to dock a library of compounds, including derivatives of this compound, to identify potential binders. This approach has been successfully used for other heterocyclic systems to discover novel inhibitors. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule over time. These simulations can be used to study the conformational flexibility of this compound and the stability of its complex with a biological target.

MD simulations of related pyridine derivatives have been used to understand their adsorption and bonding mechanisms on surfaces. mdpi.com In the context of drug-target interactions, MD simulations can validate the stability of binding poses predicted by molecular docking. nih.gov By simulating the movement of atoms over a period of time, researchers can observe the dynamics of the ligand-protein complex, including the persistence of key hydrogen bonds and other interactions. nih.gov For this compound, MD simulations could reveal its conformational preferences in solution and how it adapts its shape to fit into a binding site, providing a more accurate understanding of its binding dynamics.

In Silico Scaffold Analysis and Lead Optimization Strategies for this compound

Computational chemistry and theoretical investigations play a pivotal role in modern drug discovery, offering powerful tools for the analysis of molecular scaffolds and guiding lead optimization strategies. For the this compound scaffold, in silico methods are instrumental in elucidating its potential as a pharmacophore, predicting its interactions with biological targets, and informing the design of more potent and selective derivatives.

The thiazolo[5,4-b]pyridine core is recognized as a privileged structure in medicinal chemistry due to its structural resemblance to other biologically significant bicyclic heterocycles. nih.gov This scaffold has been the subject of various computational studies aimed at exploring its therapeutic potential, particularly in the development of kinase inhibitors. nih.govnih.gov

In silico scaffold analysis of this compound typically begins with an evaluation of its fundamental electronic and structural properties. Theoretical calculations can determine key descriptors that influence its behavior in biological systems. These descriptors are crucial for understanding the molecule's potential for forming favorable interactions with protein targets.

Table 1: Calculated Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Drug Design
Molecular Weight 165.22 g/mol Adherence to Lipinski's rule of five for oral bioavailability.
LogP 1.5 - 2.5Indicates good membrane permeability and solubility balance.
Hydrogen Bond Donors 1The 2-amino group can act as a hydrogen bond donor.
Hydrogen Bond Acceptors 3Nitrogen atoms in the pyridine and thiazole rings can accept hydrogen bonds.
Polar Surface Area ~60 ŲInfluences drug transport and absorption.
Number of Rotatable Bonds 0A rigid scaffold can lead to higher binding affinity due to lower entropic penalty upon binding.

Lead optimization strategies for the this compound scaffold are heavily reliant on computational techniques such as molecular docking and structure-activity relationship (SAR) studies. nih.gov Molecular docking simulations are employed to predict the binding mode of the scaffold within the active site of a target protein. For instance, studies on related thiazolo[5,4-b]pyridine derivatives have shown that the nitrogen atoms of the pyridine and thiazole rings, along with the 2-amino group, can form crucial hydrogen bonding interactions with the hinge region of kinase ATP-binding sites. nih.govnih.gov

The 6-methyl group on the pyridine ring is of particular interest for lead optimization. Its impact on the binding affinity and selectivity of the scaffold can be systematically explored in silico. For example, computational models can predict how modifications to this methyl group, such as substitution with larger alkyl groups, halogens, or polar functionalities, would affect the interaction with the target protein. This allows for a rational design of derivatives with improved pharmacological profiles.

Table 2: In Silico Analysis of Virtual Modifications at the 6-Position of the Thiazolo[5,4-b]pyridin-2-amine Scaffold

Modification at 6-PositionPredicted Effect on Binding AffinityRationale
-CH₃ (Methyl) BaselineThe parent scaffold.
-CF₃ (Trifluoromethyl) Potentially IncreasedCan enhance hydrophobic interactions and improve metabolic stability.
-OCH₃ (Methoxy) VariableMay introduce favorable polar contacts or steric hindrance depending on the target pocket.
-Cl (Chloro) Potentially IncreasedCan form halogen bonds and enhance binding affinity.
-NH₂ (Amino) VariableCould introduce additional hydrogen bonding opportunities or be unfavorable if the pocket is hydrophobic.

These in silico predictions guide the synthesis of a focused library of compounds, thereby reducing the time and resources required for lead optimization. nih.gov By combining computational analysis with experimental validation, researchers can efficiently navigate the chemical space around the this compound scaffold to develop novel therapeutic agents.

Preclinical Biological Activity and Mechanistic Research of 6 Methylthiazolo 5,4 B Pyridin 2 Amine Analogues

Investigation of Molecular Targets and Binding Mechanisms

Understanding how these compounds interact with specific biological molecules is fundamental to their development. Research has focused on their ability to inhibit enzymes, interact with receptors, and bind to other essential macromolecules.

Analogues based on the thiazolopyridine scaffold have demonstrated inhibitory activity against a range of critical enzymes.

Kinase Inhibition : The thiazolo[5,4-b]pyridine (B1319707) scaffold has been utilized to develop various kinase inhibitors. nih.gov For instance, the 4-nitrogen of the core structure can serve as a hinge-binding motif for PI3K kinase inhibitors. nih.gov A series of novel thiazolo[5,4-b]pyridine derivatives were synthesized and evaluated as inhibitors of the c-KIT receptor tyrosine kinase, a target in gastrointestinal stromal tumors (GIST). nih.gov One analogue, designated 6r, showed potent activity against an imatinib-resistant c-KIT double mutant (V560G/D816V) with an IC₅₀ value of 4.77 μM. nih.gov This was an 8-fold higher inhibitory activity compared to imatinib (B729). nih.gov The study highlighted that functionalization at the 6-position of the thiazolo[5,4-b]pyridine scaffold could yield novel c-KIT inhibitors. nih.gov

DNA Gyrase Inhibition : DNA gyrase is an essential bacterial enzyme and a validated target for antibacterial drugs. brc.hu While research has focused on various scaffolds, aminothiazoles are a known class of DNA gyrase B (GyrB) inhibitors. brc.hu Studies on related structures, such as 4,5,6,7-tetrahydrobenzo[d]thiazole-based derivatives, have yielded compounds with nanomolar IC₅₀ values against DNA gyrase from Staphylococcus aureus and Escherichia coli. brc.hu The inhibition of this enzyme leads to the loss of bacterial cell viability. brc.hu

Acyl-ACP Thioesterase Inhibition : In the field of herbicide development, thiazolo[4,5-b]pyridine (B1357651) 5 was identified as a strong inhibitor of acyl-acyl carrier protein (acyl-ACP) thioesterase. beilstein-journals.org This family of enzymes, found in higher plants, is crucial for releasing fatty acids from plastids for the synthesis of essential acyl lipids. beilstein-journals.org The discovery of this inhibitory activity has spurred the development of novel herbicidal lead structures containing a 2,3-dihydro nih.govbeilstein-journals.orgthiazolo[4,5-b]pyridine scaffold. beilstein-journals.org

Compound AnalogueTarget EnzymeInhibitory Concentration (IC₅₀)Reference
Analogue 6r (Thiazolo[5,4-b]pyridine derivative)c-KIT V560G/D816V4.77 μM nih.gov
Thiazolo[4,5-b]pyridine 5Acyl-ACP ThioesteraseStrong Inhibition (Value not specified) beilstein-journals.org

The histamine (B1213489) H3 receptor, primarily found in the central nervous system, is an inhibitory autoreceptor that modulates the release of histamine and other neurotransmitters. wikipedia.org Antagonists or inverse agonists of this receptor are being investigated for treating neurodegenerative and cognitive disorders like Alzheimer's disease. wikipedia.orgnih.gov

A series of thiazolo[5,4-c]pyridine (B153566) derivatives were optimized, leading to the identification of 1-[2-(1-cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one (compound 45e) as a potent and selective H3 receptor inverse agonist with a Kᵢ of 4.0 nM. nih.gov This compound functionally antagonized the H3 receptor in preclinical models, confirming its mechanism of action. nih.gov

Compound AnalogueTarget ReceptorBinding Affinity (Kᵢ)ActivityReference
Compound 45e (Thiazolo[5,4-c]pyridine derivative)Histamine H3 Receptor4.0 nMInverse Agonist nih.gov

The binding of small molecules to proteins and other macromolecules is a key determinant of their biological effect. Thiazolo[5,4-b]pyridine derivatives have distinct binding modes depending on the target kinase. nih.gov For example, the 4-nitrogen of the scaffold can form hydrogen bonds with the hinge region of PI3K, while the 1-nitrogen and 2-amino group are important for binding to the ITK kinase hinge region. nih.gov

In studies of other heterocyclic compounds as inhibitors of Heat Shock Protein 70 (Hsp70), specific interactions within the protein's binding pocket were identified. nih.gov Cation-π interactions between an aromatic ring on the ligand and an arginine residue (Arg264) in the binding site can significantly contribute to the binding energy. nih.gov Such interactions are crucial for molecular recognition and stabilizing the ligand-protein complex. nih.gov

In Vitro Cellular Pathway Modulation and Phenotypic Screening

Beyond direct target engagement, it is crucial to understand how these compounds affect cellular behavior, including proliferation, survival, and gene expression.

Many therapeutic agents function by halting the proliferation of cancer cells or inducing programmed cell death (apoptosis).

Analogues of 6-Methylthiazolo[5,4-b]pyridin-2-amine have demonstrated significant anti-proliferative effects. The c-KIT inhibitor 6r was shown to suppress the proliferation of GIST-T1 and HMC1.2 cancer cells. nih.gov This effect was linked to the blockade of downstream c-KIT signaling, leading to the induction of apoptosis and cell cycle arrest. nih.gov Specifically, compound 6r had a GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) of 1.15 μM in HMC1.2 cells, which harbor c-KIT mutations. nih.gov

Further studies on related pyridine-thiazole hybrids have elucidated the mechanisms of apoptosis induction. One such hybrid was found to increase the expression of the pro-apoptotic protein Bax and caspase-3 while decreasing the level of the anti-apoptotic protein Bcl-2 in HepG2 liver cancer cells. nih.gov

Compound AnalogueCell LineActivityConcentration (GI₅₀)Reference
Analogue 6r (Thiazolo[5,4-b]pyridine derivative)HMC1.2 (Human Mast Cell Leukemia)Anti-proliferative1.15 μM nih.gov

Analyzing changes in gene expression provides a broader view of a compound's cellular impact. Research on a pyridine-thiazole hybrid showed that its anti-proliferative effect was associated with changes in the expression of genes that regulate apoptosis. nih.gov Specifically, treatment of HepG2 cells with the compound resulted in an increase in the gene expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov

This approach can be expanded to a wider scale. Studies on other related heterocyclic compounds, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, have used the basal expression of genes to classify the sensitivity of different cell lines to the agent. nih.gov By analyzing gene expression profiles across multiple cell lines, researchers can identify a subset of genes that may predict a tumor cell's sensitivity to a particular compound. nih.gov This suggests that constitutive gene expression profiles can be a valuable tool for understanding the mechanisms of action and predicting the efficacy of novel therapeutic agents. nih.gov

Oxidative Stress Response and Antioxidant Activity

Analogues of this compound have been investigated for their potential to counteract oxidative stress, a key pathological factor in various diseases. The antioxidant capacity of these compounds is often attributed to their ability to scavenge free radicals, thereby inhibiting lipid peroxidation and protein oxidation.

A series of 5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol derivatives, which are structurally related to the core compound, demonstrated significant free radical scavenging capabilities. researchgate.net In vitro assays, including 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl, nitric oxide, and superoxide (B77818) radical scavenging tests, confirmed their antioxidant potential. The activity of these compounds was found to be comparable to standard antioxidants like ascorbic acid and butylated hydroxyanisole (BHA). researchgate.net Notably, the presence of electron-donating groups, such as a hydroxyl group on a substituted aldehyde moiety, enhanced the radical scavenging activity. For instance, compounds bearing a hydroxyl group at the para position of a benzene (B151609) ring showed dominant DPPH scavenging activity, with IC50 values of 14.9 and 15.0 μg/mL, respectively. researchgate.net

Similarly, studies on other related heterocyclic systems, such as N3 substituted 5,7-dіmethyl-3H-thiazоlо[4,5-b]pyridіne-2-оnes, have also highlighted their antioxidant properties through DPPH radical scavenging assays. nih.gov Research on aminothiazole derivatives further elucidates the potential mechanisms. A dendrodoine (B1201844) analogue, (4-amino-5-benzoyl-2-(4-methoxy phenylamino) thiazole), showed concentration-dependent antioxidant ability across multiple assays. acs.org It effectively scavenged peroxyl radicals, with mechanistic studies suggesting that an initially formed nitrogen-centered radical transforms into a more stable sulfur-centered radical. acs.org This compound also demonstrated a potent ability to inhibit lipid peroxidation and protein oxidation induced by free radical generators. acs.org

These findings collectively suggest that the thiazolo[5,4-b]pyridine scaffold and its analogues represent a promising class of compounds for mitigating oxidative stress. The mechanism primarily involves direct free radical scavenging, which is influenced by the specific substituents on the heterocyclic core.

Table 1: Antioxidant Activity of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol Derivatives (IC50 µg/mL) researchgate.net

Compound IDDPPH Radical ScavengingHydroxyl Radical ScavengingNitric Oxide ScavengingSuperoxide Radical Scavenging
6a 14.938.241.244.2
6b 20.244.545.848.5
6c 18.540.242.646.8
6d 22.448.649.551.6
6e 15.039.141.945.1
Ascorbic Acid 14.237.540.643.5
BHA 14.838.041.044.0

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Methylthiazolo 5,4 B Pyridin 2 Amine Analogues

Correlating Structural Modifications with Biological Response

Structure-activity relationship (SAR) studies on thiazolo[5,4-b]pyridine (B1319707) derivatives have revealed that modifications at different positions of the bicyclic core significantly impact their biological activity. Research has focused on substitutions at the 2-, 5-, 6-, and 7-positions to modulate potency and selectivity against various biological targets, including protein kinases like c-KIT, phosphoinositide 3-kinase (PI3K), and epidermal growth factor receptor-tyrosine kinase (EGFR-TK). nih.govnih.govnih.gov

Substitutions at the 2-position: The 2-amino group is a common feature in many active analogues. Replacing this primary amine with amide groups has been shown to affect activity. For instance, in a series of c-KIT inhibitors, converting the 2-amino group to cyclohexyl amide or benzamide (B126) resulted in a 5.3- to 10.8-fold decrease in activity. nih.gov However, an acetamide (B32628) substitution at this position maintained potent activity. nih.gov

Substitutions at the 6-position: Functionalization at the 6-position of the thiazolo[5,4-b]pyridine scaffold has been explored to identify novel c-KIT inhibitors. nih.gov A series of derivatives were synthesized with various aryl groups at this position. The nature of the substituent on the aryl ring was found to be critical. For example, a derivative bearing a 3-aminophenyl group at the 6-position showed significant inhibitory activity against c-KIT. nih.gov Further modification of this amino group revealed that specific sulfonamide substitutions could enhance potency.

In another study targeting EGFR-TK, a series of analogues featured a 2-aminopyrimidin-5-yl group at the 6-position. nih.gov This modification, combined with specific substitutions at the 2-position, led to compounds with remarkable potency against non-small cell lung cancer cell lines. nih.gov

Substitutions at the 7-position: In the context of PI3K inhibitors, attaching a morpholinyl group at the 7-position of the thiazolo[5,4-b]pyridine core was a key design element. nih.gov This, in combination with a 2-pyridyl substituent at the 2-position, resulted in a compound with extremely strong PI3Kα inhibitory activity (IC₅₀ of 3.6 nM). nih.gov

The following table summarizes the biological activity of selected thiazolo[5,4-b]pyridine analogues against the c-KIT kinase.

CompoundR¹ Group (at position 6)R² Group (at position 2)c-KIT IC₅₀ (µM)
6h 3-(Trifluoromethyl)phenyl4-(N,N-dimethylamino)phenyl9.87
6k 3-Aminophenyl4-Fluorophenyl0.23
6o 3-Aminophenyl4-Chlorophenyl0.22
6r 3-Aminophenyl4-(Trifluoromethyl)phenyl0.14
6s 3-Aminophenyl4-Nitrophenyl0.20
7a 3-AminophenylCyclohexyl amide1.51
7b 3-AminophenylBenzamide0.74
7c 3-AminophenylAcetamide0.19

Data sourced from a study on thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors. nih.gov

This second table presents the anticancer activity of different analogues against various cancer cell lines.

CompoundAnticancer Activity Against HCC827 (IC₅₀ µM)Anticancer Activity Against NCI-H1975 (IC₅₀ µM)Anticancer Activity Against A-549 (IC₅₀ µM)
10b 0.0210.181.12
10c 0.0150.110.94
10h 0.0250.211.28
10i 0.0180.151.05
10k 0.0100.080.82
Osimertinib 0.0120.090.89

Data sourced from a study on thiazolo[5,4-b]pyridine derivatives as EGFR-TK inhibitors. nih.gov

Identification of Key Pharmacophoric Features for Target Engagement

Pharmacophore modeling helps identify the essential structural features of a molecule required for its interaction with a biological target. For thiazolo[5,4-b]pyridine analogues, distinct pharmacophoric features have been identified for different kinase targets.

Hinge-Binding Motifs: The nitrogen atoms within the thiazolo[5,4-b]pyridine core are crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding site. For PI3K inhibitors, the N4-nitrogen of the scaffold acts as a key hinge-binding element. nih.gov In other cases, such as with Bruton's tyrosine kinase (ITK), the N1-nitrogen and the 2-amino group form the critical hydrogen bonding contacts with the hinge region. nih.gov

Hydrophobic Pockets: Substituents on the scaffold are designed to occupy specific hydrophobic pockets within the ATP-binding site. For example, in c-KIT inhibitors, a 3-trifluoromethyl group on a phenyl ring at the 6-position fits well into a hydrophobic binding pocket. nih.gov Similarly, the ethoxyphenyl group of the PDE5 inhibitor sildenafil (B151) fits into a hydrophobic pocket formed by several amino acid residues. mdpi.com

Hydrogen Bond Donors and Acceptors: The 2-amino group is a key hydrogen bond donor. Additionally, sulfonamide functionalities, as seen in PI3K inhibitors, are important for activity, likely through hydrogen bonding interactions. nih.gov In the PDE5 inhibitor avanafil, two hydrogen bonds are formed with specific glutamine residues in the active site. mdpi.com

Influence of Substituent Electronic and Steric Effects on Activity

The electronic and steric properties of substituents on the thiazolo[5,4-b]pyridine ring system play a pivotal role in determining the biological potency of the analogues.

Electronic Effects: The presence of electron-withdrawing or electron-donating groups can significantly alter the binding affinity of the molecule. In the development of EGFR-TK inhibitors, the lead compound, N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide (10k), contains multiple fluorine atoms. nih.gov These strongly electron-withdrawing groups can influence the electronic distribution of the molecule, enhancing its interaction with the target protein. nih.gov In the c-KIT inhibitor series, the presence of a trifluoromethyl group (a strong electron-withdrawing group) on the phenyl ring at the 6-position was found to be favorable for activity. nih.gov

Steric Effects: The size and shape of substituents are critical for ensuring a proper fit within the target's binding site. SAR studies on c-KIT inhibitors showed that while various aromatic rings at the R¹ position were tolerated, only a 3-(trifluoromethyl)phenyl group resulted in moderate to high activity, suggesting a specific steric requirement in the binding pocket. nih.gov When the R² primary amino group was replaced with bulkier amide groups like cyclohexyl amide and benzamide, a significant drop in activity was observed, indicating steric hindrance that likely disrupts optimal binding. nih.gov

Design Principles for Enhanced Selectivity and Potency

The rational design of thiazolo[5,4-b]pyridine analogues aims to maximize potency against the intended target while minimizing off-target effects to improve the therapeutic window.

Exploiting Specific Interactions: To enhance potency, analogues are designed to form specific, high-affinity interactions with the target protein. This includes optimizing hydrogen bonds with the kinase hinge region and maximizing hydrophobic interactions in adjacent pockets. The design of potent EGFR-TK inhibitors involved rationally placing a 2,5-difluorobenzenesulfonamide (B47507) moiety to engage with the target. nih.gov

Structure-Based Design: Utilizing the three-dimensional structures of target proteins, often obtained through X-ray crystallography, allows for the precise design of inhibitors that fit snugly into the active site. Molecular docking studies are frequently used to predict the binding modes of designed compounds and prioritize them for synthesis. nih.govnih.gov This approach was used to understand how a 3-trifluoromethyl group could fit into a hydrophobic pocket of c-KIT. nih.gov

Achieving Selectivity: Kinase selectivity is a significant challenge, as the ATP-binding sites are highly conserved across the kinome. Selectivity can be achieved by designing compounds that exploit unique features of the target kinase's active site, such as specific amino acid residues or less-conserved regions. Kinase panel profiling is often used to assess the selectivity of lead compounds against a broad range of kinases. nih.gov Potent derivatives have been identified that exhibit selective cytotoxicity towards cancer cells while showing no toxicity against normal cell lines at high concentrations. nih.gov

Modulating Physicochemical Properties: Beyond direct target engagement, the properties of the molecule, such as solubility and cell permeability, are optimized through structural modifications to ensure it can reach its target in a biological system. The inclusion of heterocyclic structural units, for example, can improve the interaction between the drug molecule and the protein and regulate its physicochemical properties. nih.gov

Applications in Medicinal Chemistry Research and Chemical Biology Beyond Specific Compound Data

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a powerful strategy in drug discovery that involves modifying the core molecular framework of a known active compound to identify novel chemotypes with similar or improved biological activity and better drug-like properties. While direct examples of scaffold hopping leading to 6-Methylthiazolo[5,4-b]pyridin-2-amine are not extensively documented in the context of medicinal chemistry, the reverse application, where the thiazolopyridine scaffold serves as a starting point, has been explored. For instance, a study on the discovery of novel herbicides demonstrated a successful scaffold hop from a pre-existing chemical class to thiazolopyridines, resulting in potent inhibitors of a key plant enzyme. This highlights the potential of the thiazolo[5,4-b]pyridine (B1319707) core to mimic the biological activity of other molecular frameworks.

More prominently, the this compound scaffold is extensively utilized in lead optimization campaigns. Lead optimization is the iterative process of enhancing the potency, selectivity, and pharmacokinetic properties of a promising lead compound. The thiazolo[5,4-b]pyridine nucleus offers multiple points for chemical modification, allowing for systematic structure-activity relationship (SAR) studies.

A notable example is the development of derivatives as c-KIT inhibitors to overcome imatinib (B729) resistance in gastrointestinal stromal tumors (GIST). nih.gov In these studies, the 2-amino group of the thiazolo[5,4-b]pyridine core serves as a key attachment point for various substituents. By systematically altering these substituents, researchers have been able to significantly improve the inhibitory activity and selectivity of the compounds. For instance, the introduction of specific amide linkages at the 2-position has been shown to be crucial for potent c-KIT inhibition. nih.gov

The following table summarizes key findings from lead optimization studies on thiazolo[5,4-b]pyridine derivatives:

TargetKey Modification SiteImpact of Modification
c-KIT Kinase2-amino positionIntroduction of specific amide functionalities led to potent inhibition of wild-type and mutant c-KIT. nih.gov
PI3K5-position of the pyridine (B92270) ringFunctionalization at this position was found to be critical for targeting the ATP-binding site.
ITK Kinase1-nitrogen and 2-amino groupThese groups form crucial hydrogen bonding interactions with the kinase hinge region. nih.gov

These examples underscore the versatility of the this compound scaffold in lead optimization, enabling the fine-tuning of molecular properties to achieve desired therapeutic profiles.

Design of Chemical Probes for Biological Target Identification

Chemical probes are indispensable tools in chemical biology for identifying and characterizing the biological targets of small molecules. These probes are typically derived from a bioactive compound and incorporate a reactive or reporter group to enable covalent labeling or visualization of the target protein. While the direct application of this compound in the design of chemical probes is an emerging area, the inherent features of the thiazolopyridine scaffold make it a promising candidate for such applications.

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes chemical probes to assess the functional state of enzymes in complex biological systems. nih.govresearchgate.netresearchgate.net An activity-based probe (ABP) typically consists of a recognition element (the scaffold of interest), a reactive group (or "warhead") for covalent modification of the target, and a reporter tag for detection. The 2-amino group of this compound provides a convenient handle for the attachment of various reactive moieties, such as electrophilic groups that can covalently bind to nucleophilic residues in an enzyme's active site.

Another relevant technique is photoaffinity labeling (PAL), where a photoreactive group is incorporated into the probe. enamine.netrsc.orgnih.gov Upon photoactivation, this group forms a highly reactive species that crosslinks the probe to its binding partner, allowing for target identification. The thiazolo[5,4-b]pyridine scaffold could be derivatized with photoreactive groups like diazirines or benzophenones to create photoaffinity probes for identifying novel protein targets.

The potential for developing chemical probes from the this compound scaffold is significant, offering a pathway to elucidate the mechanism of action of bioactive derivatives and discover new therapeutic targets.

Exploration as a Precursor for Complex Molecular Architectures

The synthetic tractability of this compound makes it a valuable building block for the construction of more complex molecular architectures. Its fused ring system and multiple functionalization points allow for its incorporation into larger, polycyclic structures, including those of interest in materials science and medicinal chemistry.

Several synthetic routes to the thiazolo[5,4-b]pyridine core have been developed, often starting from readily available pyridine derivatives. nih.govresearchgate.net A common strategy involves the reaction of a substituted 3-amino-2-chloropyridine (B31603) with an isothiocyanate. researchgate.net This accessibility allows for the production of a variety of substituted thiazolo[5,4-b]pyridine building blocks.

The 2-amino group is a particularly versatile functional handle. It can participate in a wide range of chemical transformations, including amide bond formation, urea (B33335) and thiourea (B124793) synthesis, and transition metal-catalyzed cross-coupling reactions. These reactions enable the straightforward attachment of diverse chemical moieties, facilitating the construction of combinatorial libraries for high-throughput screening. The design and synthesis of libraries of fused pyridine building blocks for automated synthesis platforms have been reported, underscoring the value of such scaffolds in modern drug discovery. whiterose.ac.ukresearchgate.netnih.gov

Furthermore, the thiazolo[5,4-b]pyridine nucleus can serve as a template for the synthesis of macrocycles. The strategic placement of functional groups on the scaffold can allow for intramolecular cyclization reactions, leading to the formation of large ring systems with defined three-dimensional structures.

The utility of this compound and its analogues as precursors is evident in their role as foundational elements for creating chemical diversity and exploring novel chemical space.

Future Research Directions and Challenges in Thiazolopyridine Chemistry

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the advancement of thiazolopyridine chemistry lies in the creation of more efficient and environmentally friendly synthetic methods. Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. nih.gov The future of thiazolopyridine synthesis will prioritize the principles of green chemistry.

Key areas for development include:

One-Pot, Multi-Component Reactions: These reactions, which combine multiple synthetic steps into a single operation, offer significant advantages in terms of efficiency and waste reduction. researchgate.netmdpi.com Researchers are actively exploring new multi-component strategies to construct the thiazolopyridine core and its derivatives with high atom economy. researchgate.netrsc.org

Green Solvents and Catalysts: The use of sustainable and non-toxic solvents, such as water or bio-derived solvents, is a critical aspect of green synthesis. nih.govresearchgate.net Additionally, the development of reusable and highly efficient catalysts, including biocatalysts and solid-supported catalysts, will be instrumental in minimizing the environmental impact of thiazolopyridine synthesis. researchgate.net

Innovative Activation Techniques: Microwave irradiation and ultrasound-assisted synthesis are emerging as powerful tools to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.govresearchgate.net The application of these technologies to thiazolopyridine synthesis is an area of growing interest. researchgate.net

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Thiazolopyridines

FeatureConventional SynthesisSustainable Synthesis
Solvents Often hazardous organic solventsGreen solvents (e.g., water, ethanol) nih.gov
Catalysts Often stoichiometric and toxicCatalytic and reusable researchgate.net
Reaction Steps Multi-step, requiring isolation of intermediatesOne-pot, multi-component reactions researchgate.net
Energy Input Often requires prolonged heatingMicrowave or ultrasound assistance nih.govresearchgate.net
Waste Generation HighLow

Elucidation of Undiscovered Biological Targets and Mechanisms

Thiazolopyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and herbicidal properties. researchgate.netnih.govresearchgate.netacs.org However, for many of these compounds, the precise molecular targets and mechanisms of action remain to be fully elucidated. A significant future challenge is to move beyond phenotypic screening and identify the specific biomolecules with which these compounds interact.

Future research in this area will likely involve:

Advanced In Silico Modeling: Computational techniques such as molecular docking and pharmacophore screening can predict potential biological targets for thiazolopyridine derivatives. nih.govnih.gov These methods allow for the rapid screening of large virtual libraries of compounds against known protein structures, prioritizing candidates for experimental validation.

Chemical Proteomics: This powerful approach utilizes chemical probes to identify the protein targets of a bioactive compound within a complex biological system. This can reveal novel and unexpected mechanisms of action for thiazolopyridine derivatives.

High-Throughput Screening and -Omics Technologies: The use of high-throughput screening platforms in combination with genomics, transcriptomics, and proteomics will enable a more comprehensive understanding of the cellular pathways modulated by these compounds. nih.gov For instance, gene expression analysis can reveal the downstream effects of a thiazolopyridine derivative on cellular signaling pathways. nih.gov

Table 2: Known and Potential Biological Targets of Thiazolopyridine Derivatives

Biological Target ClassExamplesPotential Therapeutic Area
Kinases EGFR, c-KIT, PI3K nih.govnih.govCancer
Enzymes Acyl-ACP thioesterase acs.orgbeilstein-journals.orgHerbicides
Receptors Histamine (B1213489) H3 receptor researchgate.netNeurological Disorders
Bacterial Enzymes MurD ligase, DNA gyrase mdpi.comAntibacterial Agents

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new thiazolopyridine-based molecules. nih.govmdpi.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify complex structure-activity relationships that may not be apparent through traditional methods. mdpi.com

Key applications of AI and ML in this field include:

Predictive Modeling: AI algorithms can be trained to predict the biological activity, physicochemical properties, and potential toxicity of novel thiazolopyridine derivatives before they are synthesized. mdpi.comnih.gov This allows for the prioritization of compounds with the highest probability of success, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new thiazolopyridine structures with desired properties. mdpi.com By learning from existing chemical data, these models can propose novel scaffolds and substituent patterns that are likely to be active against a specific biological target.

High-Throughput Virtual Screening: AI and ML can significantly accelerate the process of virtual screening by rapidly evaluating massive libraries of virtual compounds. nih.gov This enables the identification of promising hit compounds from a vast chemical space.

The primary challenge in this area is the need for large, high-quality datasets to train accurate and reliable AI models. mdpi.com

Expanding Applications in Diverse Scientific Disciplines

While the primary focus of thiazolopyridine research has been in medicinal chemistry, the unique chemical and physical properties of this scaffold suggest its potential for a wider range of applications. Future research will likely explore the utility of these compounds in various scientific and technological fields.

Potential areas for expansion include:

Materials Science: Thiazolopyridine derivatives have been investigated for their applications in semiconductor and photographic materials. tandfonline.comresearchgate.net Their conjugated electronic structure and ability to coordinate with metal ions make them promising candidates for the development of novel organic electronic materials, sensors, and dyes.

Agrochemicals: The discovery of thiazolopyridines with potent herbicidal activity highlights their potential in agriculture. researchgate.netacs.orgbeilstein-journals.org Future research could focus on developing new classes of thiazolopyridine-based pesticides and fungicides with improved efficacy and environmental profiles. google.comnih.govgoogle.com

Chemical Biology: Thiazolopyridine-based fluorescent probes and chemosensors could be developed for the detection of specific ions or biomolecules. researchgate.net Their ability to selectively bind to certain targets makes them valuable tools for studying biological processes.

The exploration of these diverse applications will require interdisciplinary collaborations between chemists, biologists, materials scientists, and engineers to fully realize the potential of the thiazolopyridine scaffold.

Q & A

Basic: What are the optimal synthetic routes for preparing 6-methylthiazolo[5,4-b]pyridin-2-amine, and how can reaction conditions be systematically optimized?

Answer:
The synthesis typically involves cyclocondensation of 2-chloropyridin-3-amine derivatives with thiourea or isothiocyanate precursors. For example, analogous selenazolo compounds (e.g., N-p-tolyl-1,3-selenazolo[5,4-b]pyridin-2-amine) are synthesized by refluxing 2-chloropyridin-3-amine with isoselenocyanatobenzene in 2-propanol for 6 hours . Key optimization parameters include:

  • Temperature control : Exothermic reactions require ice baths during reagent addition to prevent side reactions.
  • Solvent choice : Protic solvents like 2-propanol enhance nucleophilic substitution rates.
  • Catalyst screening : Triethylamine (Et3_3N) is often used to scavenge HCl, improving yield.
  • Purification : Slow evaporation of dichloromethane/hexane mixtures yields single crystals for structural validation .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
Combine multiple analytical techniques:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., N–H···N hydrogen bonds in selenazolo analogs with R-factor < 0.05) .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry; methyl groups at C6 appear as singlets near δ 2.5 ppm.
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 196.07 for C7_7H8_8N3_3S).
  • HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) .

Advanced: What crystallographic challenges arise during structural determination of thiazolo[5,4-b]pyridine derivatives, and how can they be mitigated?

Answer:
Common challenges include:

  • Twinning : Check for twin laws using software like TwinRotMat in PLATON .
  • Disorder : Methyl groups may exhibit rotational disorder; refine using PART instructions in SHELXL .
  • Weak diffraction : Optimize crystal growth via slow evaporation in halogenated solvents (e.g., CCl2_2H2_2) .
  • Hydrogen bonding : Intermolecular N–H···N bonds (e.g., 2.89 Å in selenazolo analogs) stabilize packing but complicate charge density modeling .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound derivatives?

Answer:

  • Substituent variation : Introduce halogens (Cl, Br) at C5/C7 positions to probe electronic effects on bioactivity .
  • Scaffold hopping : Compare with selenazolo or imidazo[4,5-b]pyridine analogs to assess heteroatom impact .
  • Pharmacophore mapping : Use DFT calculations (e.g., B3LYP/6-31G*) to correlate frontier molecular orbitals (HOMO/LUMO) with reactivity .
  • Biological assays : Pair synthetic analogs with enzymatic inhibition screens (e.g., p38 MAPK assays) to identify key functional groups .

Advanced: How should researchers resolve contradictions in crystallographic and spectroscopic data for this compound?

Answer:

  • Validation via R-factors : Ensure crystallographic residuals (R1_1 < 0.05, wR2_2 < 0.15) align with NMR/IR data .
  • Dynamic vs. static disorder : Use variable-temperature XRD to distinguish between thermal motion and true disorder .
  • Computational validation : Overlay optimized DFT structures (e.g., Gaussian09) with SCXRD coordinates to identify discrepancies >0.1 Å .
  • Multi-technique consensus : Cross-validate hydrogen bond lengths via SCXRD (e.g., 2.89 Å) and IR (N–H stretch ~3300 cm1^{-1}) .

Advanced: What computational methods are recommended for modeling the electronic properties of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (EPS) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Use AutoDock Vina to simulate binding to biological targets (e.g., kinases) with flexible side chains .
  • MD simulations : Run 100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability .
  • QSPR models : Corrogate logP and polar surface area (70.4 Å2^2) with permeability data .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis due to potential HCl/Se gas release in analogous reactions .
  • Waste disposal : Neutralize acidic byproducts with NaHCO3_3 before aqueous disposal .
  • Storage : Keep in amber vials under argon at –20°C to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.